molecular formula C19H16FNO4 B3400748 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate CAS No. 1040668-45-8

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

Cat. No.: B3400748
CAS No.: 1040668-45-8
M. Wt: 341.3 g/mol
InChI Key: LLGVTPFPLLNASS-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a synthetic chemical compound of interest in scientific research. It features a 1,2-oxazole (isoxazole) core, a five-membered aromatic heterocycle known to be a key component in various synthetic products and bioactive molecules . The structure incorporates a 2-fluorophenyl substituent and is ester-linked to a 2-methylphenoxyacetate group. Compounds containing the isoxazole scaffold are frequently explored for their potential biological activities and are found in pharmaceuticals, agrochemicals, and functional materials . As a building block, this compound may be of value in medicinal chemistry for the synthesis of novel molecules, in biochemical research to probe biological mechanisms, or in materials science. The specific applications, research value, and mechanism of action for this particular compound are areas for ongoing investigation. Researchers are encouraged to utilize this chemical as a high-purity intermediate or a novel scaffold in their discovery projects. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-13-6-2-5-9-17(13)23-12-19(22)24-11-14-10-18(25-21-14)15-7-3-4-8-16(15)20/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGVTPFPLLNASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced via electrophilic aromatic substitution, while the methylphenoxy acetate moiety is attached through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate and activate the compound for nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may be studied for its potential interactions with biological macromolecules. Its fluorophenyl group can enhance binding affinity to certain proteins, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The oxazole ring may participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole or Oxazole Cores

(a) 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
  • Structure : Features a 4-chlorophenyl-substituted oxazole core linked to an acetic acid group.
  • Comparison : The chlorine atom at the para position (vs. fluorine at ortho in the target compound) may reduce electron-withdrawing effects, altering reactivity. The carboxylic acid group (vs. ester in the target) suggests higher polarity and faster metabolic clearance .
  • Implications : The target compound’s ester group may confer improved cell permeability but reduced metabolic stability compared to the acid derivative.
(b) Methyl (2E)-(2-{[2-(Hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24)
  • Structure: Contains a methoxyiminoacetate backbone with a hydroxymethylphenoxy substituent.
  • Comparison: The methoxyimino group (vs. The hydroxymethylphenoxy substituent may enhance solubility but increase susceptibility to oxidation compared to the target’s 2-methylphenoxy group .
(c) (2E)-3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid
  • Structure: Substituted furan ring with a 2-fluorophenyl group and propenoic acid chain.
  • Comparison: The furan core (vs. The conjugated propenoic acid (vs. acetoxy ester) may enhance bioavailability but limit blood-brain barrier penetration .

Functional Group Variations in Acetate/Ester Derivatives

(a) 2-({2-[1-Methoxy-2-(Methylamino)-2-oxoethyl]phenyl}methoxy)-4-methylbenzoic acid (2-COOH-[S2200])
  • Structure: Combines a methoxy-methylaminoacetamide group with a benzoic acid moiety.
  • The free carboxylic acid (vs. ester in the target) may reduce oral absorption but enhance renal excretion .
(b) Methyl 2-[[5-[[(3-Fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Structure : Triazole-based derivative with a fluorobenzoyl-thioacetate group.
  • Comparison : The triazole ring (vs. isoxazole) offers distinct hydrogen-bonding patterns. The thioether linkage may confer resistance to esterase-mediated hydrolysis, contrasting with the target’s oxygen-based ester .

Substituent Effects on Bioactivity

  • Ester vs. Acid : Ester groups (as in the target) generally enhance lipophilicity and membrane permeability but are prone to hydrolysis by esterases, whereas carboxylic acids (e.g., 2-COOH-[S2200] ) exhibit faster clearance.
  • Aromatic Substituents: The 2-methylphenoxy group in the target may offer moderate steric bulk compared to hydroxymethylphenoxy (490-M24 ) or methoxy groups (e.g., 490-M16 ), influencing target selectivity.

Research Implications

The structural nuances of the target compound highlight its unique profile:

  • The 2-fluorophenyl group may enhance target binding via halogen bonds, while the ester linkage balances stability and bioavailability.
  • Comparative analysis suggests that replacing the oxazole core with triazole (as in ) or furan (as in ) could alter binding kinetics but may compromise metabolic resistance.

Biological Activity

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The preparation often starts with the formation of the oxazole ring, followed by the introduction of the fluorophenyl group and the phenoxyacetate moiety. Specific conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group and oxazole ring are believed to play crucial roles in binding to these targets, which may include enzymes or receptors. The phenoxyacetate component enhances solubility and bioavailability, potentially improving therapeutic efficacy .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticonvulsant Activity : Similar compounds featuring oxazole rings have shown anticonvulsant properties in various models. For instance, derivatives of oxadiazoles have been reported to exhibit significant anticonvulsant effects mediated through benzodiazepine receptors .
  • Monoamine Oxidase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Certain derivatives demonstrated selective inhibition of MAO-B, suggesting potential applications in treating conditions like Alzheimer's disease .

1. Anticonvulsant Activity Evaluation

A study synthesized a series of oxadiazole derivatives, including those with fluorophenyl substitutions. Among these, compounds exhibited significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism was hypothesized to involve interactions with benzodiazepine receptors .

2. MAO Inhibition Studies

In another investigation focusing on MAO inhibitors, compounds structurally related to this compound were tested for their inhibitory effects on MAO-A and MAO-B. The results indicated that certain derivatives acted as selective inhibitors with promising IC50 values, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Data Table: Biological Activities Overview

Activity TypeRelated CompoundsObserved EffectsReference
Anticonvulsant5-substituted oxadiazolesSignificant activity in PTZ and MES
MAO InhibitionPyridazinones with fluorophenylSelective inhibition of MAO-B
General BioactivityFluorophenyl oxazole derivativesPotential therapeutic applications

Q & A

Q. How can researchers optimize the synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including:
  • Esterification : Use dichloromethane (DCM) as a solvent for improved reactant solubility and reaction efficiency .
  • Catalysts : Employ triethylamine (TEA) for base-catalyzed reactions to enhance yield .
  • Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) to isolate the target compound .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl at C5 of oxazole) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~365–440 Da range for related analogs) .

Q. What initial structure-activity relationship (SAR) hypotheses can be formulated for this compound?

  • Methodological Answer :
  • Core Modifications : Compare inhibitory activity of fluorophenyl-oxazole analogs against acetylcholinesterase (AChE); e.g., [5-(2-fluorophenyl)-1,2-oxazol-3-yl] derivatives show IC50_{50} values ~21–51 µM .
  • Substituent Effects : Test methylphenoxy vs. methoxyphenoxy groups to evaluate steric/electronic impacts on target binding .

Advanced Research Questions

Q. How to design enzymatic assays to evaluate this compound’s inhibitory activity against AChE or related targets?

  • Methodological Answer :
  • Assay Protocol : Use Ellman’s method with acetylthiocholine as a substrate and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure thiocholine release .
  • Controls : Include donepezil (reference AChE inhibitor) and vehicle controls (DMSO <0.1%) .
  • Validation : IC50_{50} calculation via nonlinear regression (e.g., GraphPad Prism) with triplicate replicates .

Q. What computational strategies predict binding modes and selectivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic triad (Ser200, His440, Glu327) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of fluorophenyl-oxazole in the active site .
  • Crystallography : Refine X-ray structures using SHELXL for high-resolution (<1.5 Å) electron density maps .

Q. How to address low yield in the final esterification step during synthesis?

  • Methodological Answer :
  • Reagent Ratios : Optimize molar ratios of oxazole-alcohol to phenoxy-acetyl chloride (e.g., 1:1.2) .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation .
  • Workup : Acid-base extraction (e.g., 1M HCl and NaHCO3_3) to remove unreacted reagents .

Q. What metabolic pathways are hypothesized for this compound, and how are they characterized?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydrolysis to carboxylic acid derivatives) .
  • LC-MS/MS : Use Q-TOF systems (e.g., SCIEX X500R) with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) for metabolite profiling .

Q. How to resolve crystallographic challenges in determining this compound’s 3D structure?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm) .
  • Twinned Data : Apply SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .
  • Refinement : Anisotropic displacement parameters (ADPs) and hydrogen bonding networks to improve R-factors (<0.05) .

Q. What strategies prioritize this compound in high-throughput screening (HTS) libraries?

  • Methodological Answer :
  • Diversity Selection : Include in libraries targeting heterocyclic enzyme inhibitors (e.g., kinase or cholinesterase-focused sets) .
  • ADME-Tox Filters : Apply in silico tools (e.g., SwissADME) to predict permeability (LogP <5) and hERG inhibition risks .

Q. How to reconcile conflicting SAR data between this compound and its analogs?

  • Methodological Answer :
  • Data Mining : Compare IC50_{50} values across analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy differences due to substituent effects .
  • Orthogonal Assays : Validate activity in cell-based models (e.g., SH-SY5Y neurons for AChE inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Reactant of Route 2
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

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